Ethyl 4-[(3-hydroxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate
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Overview
Description
Ethyl 4-[(3-hydroxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate is a complex organic compound with a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(3-hydroxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-hydroxyaniline with 6,8-dimethylquinoline-3-carboxylic acid under acidic conditions, followed by esterification with ethanol. The reaction conditions often require a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3-hydroxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a quinone derivative, while reduction of a nitro group would produce an amine .
Scientific Research Applications
Ethyl 4-[(3-hydroxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of Ethyl 4-[(3-hydroxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Ethyl 4-[(3-hydroxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate can be compared with other quinoline derivatives:
4-Hydroxy-2-quinolones: These compounds also have a quinoline core but differ in their substitution patterns and biological activities.
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: This compound has a similar ester functional group but a different core structure, leading to different chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of research. Its unique chemical structure allows it to undergo a variety of reactions, making it a valuable building block in organic synthesis. Ongoing research continues to explore its applications and mechanisms of action, highlighting its importance in scientific and industrial contexts.
Properties
Molecular Formula |
C20H20N2O3 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
ethyl 4-(3-hydroxyanilino)-6,8-dimethylquinoline-3-carboxylate |
InChI |
InChI=1S/C20H20N2O3/c1-4-25-20(24)17-11-21-18-13(3)8-12(2)9-16(18)19(17)22-14-6-5-7-15(23)10-14/h5-11,23H,4H2,1-3H3,(H,21,22) |
InChI Key |
NBZUXTQDPXLLSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=CC(=CC=C3)O |
Origin of Product |
United States |
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